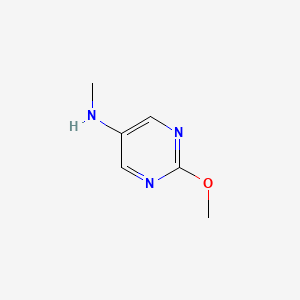
2-(2,5-Dimethylbenzamido)-4,5-dimethylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethylbenzamido)-4,5-dimethylthiophene-3-carboxamide is an organic compound that features a thiophene ring substituted with dimethyl groups and an amide linkage to a dimethylbenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylbenzamido)-4,5-dimethylthiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Substitution Reactions:
Amidation: The final step involves the formation of the amide bond between the thiophene carboxylic acid and 2,5-dimethylbenzylamine under dehydrating conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dimethylbenzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methyl halides, Lewis acids (e.g., AlCl3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thiophene derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dimethylbenzamido)-4,5-dimethylthiophene-3-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the thiophene ring and amide linkage could allow it to participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: Similar in structure due to the presence of a sulfur-containing heterocycle.
Benzoxazoles: Contain a benzene ring fused to an oxazole ring, sharing some structural similarities.
Imidazoles: Another class of heterocycles with nitrogen atoms, often used in similar applications.
Uniqueness
2-(2,5-Dimethylbenzamido)-4,5-dimethylthiophene-3-carboxamide is unique due to its specific substitution pattern and the combination of a thiophene ring with a dimethylbenzamido group. This unique structure may confer distinct electronic properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
2-[(2,5-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-8-5-6-9(2)12(7-8)15(20)18-16-13(14(17)19)10(3)11(4)21-16/h5-7H,1-4H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEACMCNADBZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Cyclopropyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2710523.png)
![N-ethyl-4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2710525.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2710527.png)
![N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2710528.png)



![4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2710538.png)
![rac-(1S,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride](/img/structure/B2710539.png)
![N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2710540.png)
